2-amino-1-(2,5-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
2-AMINO-1-(2,5-DIMETHOXYPHENYL)-N-(4-PHENYLBUTAN-2-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]quinoxaline core, making it a subject of interest for chemists and biologists alike.
Properties
Molecular Formula |
C29H29N5O3 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
2-amino-1-(2,5-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C29H29N5O3/c1-18(13-14-19-9-5-4-6-10-19)31-29(35)25-26-28(33-22-12-8-7-11-21(22)32-26)34(27(25)30)23-17-20(36-2)15-16-24(23)37-3/h4-12,15-18H,13-14,30H2,1-3H3,(H,31,35) |
InChI Key |
VYQPYIKUTQEJKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=C(C=CC(=C5)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(2,5-DIMETHOXYPHENYL)-N-(4-PHENYLBUTAN-2-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolo[2,3-b]quinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Amino Group: This is achieved through nucleophilic substitution reactions.
Attachment of the 2,5-Dimethoxyphenyl Group: This step often involves palladium-catalyzed coupling reactions.
Incorporation of the 4-Phenylbutan-2-yl Group: This is typically done through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(2,5-DIMETHOXYPHENYL)-N-(4-PHENYLBUTAN-2-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-AMINO-1-(2,5-DIMETHOXYPHENYL)-N-(4-PHENYLBUTAN-2-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-AMINO-1-(2,5-DIMETHOXYPHENYL)-N-(4-PHENYLBUTAN-2-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.
Altering Gene Expression: Influencing the expression of genes related to disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-(2,5-dimethoxyphenyl)ethanone
- 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
Uniqueness
2-AMINO-1-(2,5-DIMETHOXYPHENYL)-N-(4-PHENYLBUTAN-2-YL)PYRROLO[2,3-B]QUINOXALINE-3-CARBOXAMIDE is unique due to its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
